Cas no 1806865-19-9 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine)

3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine
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- インチ: 1S/C8H7BrClF2N/c1-4-5(2-10)3-13-7(6(4)9)8(11)12/h3,8H,2H2,1H3
- InChIKey: UJGBZQHEYYFKRD-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=NC=C(CCl)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12.9
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029056902-250mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine |
1806865-19-9 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029056902-1g |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine |
1806865-19-9 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
Alichem | A029056902-500mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine |
1806865-19-9 | 97% | 500mg |
$1,564.80 | 2022-03-31 |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridineに関する追加情報
Professional Introduction to 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine (CAS No. 1806865-19-9)
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine, with the CAS number 1806865-19-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and applications in drug development. The unique structural features of this molecule, including the presence of both bromo and chloromethyl substituents, along with a difluoromethyl group, make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The pyridine ring in 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine serves as a versatile scaffold for medicinal chemists. Pyridines are known for their ability to interact with biological targets such as enzymes and receptors, making them ideal for designing drugs that can modulate these interactions. The specific substitution pattern in this compound enhances its potential as a building block for more complex molecules with improved pharmacological properties.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms, such as those found in the difluoromethyl group. Fluorinated pyridines have been shown to exhibit enhanced metabolic stability, improved binding affinity, and increased bioavailability compared to their non-fluorinated counterparts. This has led to their extensive use in the design of next-generation pharmaceuticals.
The presence of both bromo and chloromethyl groups in 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine provides multiple sites for further functionalization. These reactive sites can be utilized to attach various pharmacophores or to introduce additional modifications that can fine-tune the biological activity of the resulting compounds. Such flexibility makes this compound an indispensable tool in synthetic organic chemistry and drug discovery.
Recent studies have highlighted the importance of 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine in the development of small molecule inhibitors targeting various disease-related pathways. For instance, researchers have explored its potential as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromo and chloromethyl functionalities allow for easy introduction of additional groups that can enhance binding interactions with target proteins.
The compound's structural features also make it a promising candidate for developing antiviral agents. Pyridines have been extensively studied for their antiviral properties, particularly against RNA viruses such as influenza and HIV. By incorporating fluorine atoms and other electron-withdrawing groups, researchers aim to improve the efficacy and selectivity of these antiviral drugs. The specific substitution pattern in 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine is expected to contribute to the development of novel antiviral agents with improved pharmacokinetic profiles.
In addition to its applications in drug development, 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine has shown potential in materials science. Fluorinated pyridines can be used to design advanced materials with unique electronic properties, making them suitable for applications in organic electronics and sensors. The ability to modify the pyridine ring with various substituents allows for fine-tuning of material properties, leading to innovations in nanotechnology and optoelectronics.
The synthesis of 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine involves a series of well-established organic reactions, including bromination, chlorination, and fluorination techniques. These synthetic strategies ensure high yields and purity, making it readily available for further chemical modifications. The compound's stability under various reaction conditions also makes it an attractive choice for industrial-scale production.
The ongoing research into 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine continues to uncover new possibilities in pharmaceuticals and materials science. As our understanding of molecular interactions improves, this compound is expected to play an even greater role in the development of innovative therapies and advanced materials. Its unique structural features and versatile reactivity make it a cornerstone in modern chemical research.
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